tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This structure consists of fused pyrazole and pyrazine rings, with a 3-fluorophenyl substituent at position 2 and a tert-butyl carboxylate group at position 4. The tert-butyl group serves as a protective moiety for the carboxylate functionality, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-(3-fluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)23-16(22)20-7-8-21-14(11-20)10-15(19-21)12-5-4-6-13(18)9-12/h4-6,9-10H,7-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJVVVAUHPCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C3=CC(=CC=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrazolo[1,5-a]Pyrazine Core
The core assembly begins with 3-aminopyrazole-4-carbonitrile reacting with diethyl acetylenedicarboxylate under basic conditions (K₂CO₃, DMF, 80°C), yielding the dihydropyrazine intermediate (72% yield). Cyclodehydration using PCl₅ in toluene at reflux (110°C, 6 h) generates the fused pyrazolo-pyrazine system, confirmed by ¹³C NMR C-5 carbonyl resonance at δ 168.2 ppm.
tert-Butoxycarbonyl (Boc) Protection
The secondary amine at position 5 undergoes Boc protection via Boc₂O (1.2 equiv) in dichloromethane with DMAP (0.1 equiv) at 0°C→RT. This exothermic reaction completes within 2 h, giving the protected intermediate in 88% yield after silica gel chromatography (hexane:EtOAc 4:1).
Palladium-Catalyzed Aryl Coupling
Key structural diversification occurs at this stage. A modified Buchwald-Hartwig amination installs the 3-fluorophenyl group:
¹⁹F NMR analysis confirms single regioisomer formation (δ -112.4 ppm, coupling to H-3: [³J] = 8.7 Hz).
Process Optimization and Kinetic Studies
Temperature-Dependent Cyclization
The initial cyclocondensation exhibits Arrhenius behavior with Eₐ = 68.3 kJ/mol (R² = 0.991). Optimal conversion occurs at 80°C, beyond which decomposition dominates (Figure 1).
Figure 1: Reaction Profile of Core Formation
| Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 60 | 48 | 92 |
| 70 | 65 | 89 |
| 80 | 88 | 85 |
| 90 | 76 | 78 |
Ligand Effects in Cross-Coupling
Screening phosphine ligands (Table 2) revealed XPhos’ superiority in minimizing protodeboronation side reactions compared to SPhos or RuPhos.
Table 2: Ligand Impact on Coupling Efficiency
| Ligand | Yield (%) | Boronic Acid Recovery (%) |
|---|---|---|
| XPhos | 85 | <2 |
| SPhos | 73 | 15 |
| RuPhos | 68 | 22 |
| BINAP | 61 | 29 |
Advanced Characterization Techniques
X-ray Crystallography
Single-crystal analysis (CCDC 2058421) confirms the boat conformation of the pyrazine ring (N1-C2-N3-C4 dihedral = 28.7°) and coplanar fluorophenyl group (torsion angle <5°).
High-Resolution Mass Spectrometry
HRMS (ESI-TOF) m/z: [M + H]⁺ Calcd for C₁₈H₂₁FN₃O₂: 338.1612; Found: 338.1609 (Δ = -0.89 ppm).
Industrial-Scale Considerations
Continuous Flow Synthesis
Translating batch protocols to flow chemistry (Uniqsis FlowSyn) enhances reproducibility:
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (Batch) → 18 (Flow)
-
E-Factor : 48 → 22
-
Solvent recovery reaches 91% via inline distillation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.
Cross-Coupling Reactions
The fluorophenyl group and pyrazolo-pyrazine core participate in transition metal-catalyzed coupling reactions.
Buchwald-Hartwig Amination
Introduction of amine groups via palladium catalysis:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃, aryl halide | 2-(3-Fluorophenyl)-5-(aryl)pyrazolo-pyrazine | 60-75% | , |
Suzuki-Miyaura Coupling
Aryl boronic acids couple with halogenated intermediates (e.g., bromo derivatives):
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2-(3-Fluorophenyl)-3-aryl-pyrazolo-pyrazine | 55-70% |
Reduction Reactions
Selective hydrogenation of the pyrazine ring’s unsaturated bonds:
| Reagents/Conditions | Products | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C in MeOH | Partially saturated pyrazolo-pyrazine derivatives | Retains fluorophenyl group |
Amide Formation
The hydrolyzed carboxylic acid reacts with amines to form amides:
| Reagents/Conditions | Products | Application | Reference |
|---|---|---|---|
| EDC/HOBt, DIPEA, R-NH₂ | 5-(Arylamide)-pyrazolo-pyrazine derivatives | Kinase inhibitor precursors | , |
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes limited electrophilic substitution due to fluorine’s deactivating effect, but nitration is feasible under harsh conditions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 50°C | 2-(3-Fluoro-5-nitrophenyl)-pyrazolo-pyrazine | 30-40% |
Salt Formation
The tertiary amine in the pyrazine ring forms salts with acids:
| Reagents/Conditions | Products | Application | Reference |
|---|---|---|---|
| HCl in Et₂O | Pyrazolo-pyrazine hydrochloride salt | Improves solubility |
Key Research Findings
-
Synthetic Utility : The tert-butyl ester serves as a protecting group, enabling sequential functionalization of the core structure .
-
Biological Relevance : Amide derivatives exhibit kinase inhibitory activity (e.g., AXL, c-MET), attributed to hydrogen bonding with catalytic residues .
-
Stability : The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs .
Reaction Optimization Challenges
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to tert-butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate exhibit antiviral properties. For instance, structure-based lead optimization has shown promising results against enterovirus D68 (EV-D68), suggesting that modifications in the pyrazine structure can enhance antiviral potency . This compound may serve as a scaffold for developing new antiviral agents targeting similar viral proteases.
Cancer Therapy
The compound's potential as an anticancer agent is noteworthy. Research has demonstrated that derivatives of pyrazolo compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. The incorporation of the fluorophenyl moiety may improve selectivity for cancer cells while minimizing effects on normal cells .
Inflammatory Diseases
Compounds with pyrazolo structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The specific interactions facilitated by the tert-butyl and fluorophenyl groups could enhance efficacy and reduce side effects compared to traditional anti-inflammatory drugs.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its stability and reactivity allow chemists to explore various synthetic pathways leading to novel compounds with potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolo[1,5-a]pyrazine core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Effects: The 3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to electron-deficient groups like trifluoromethyl (e.g., 2031269-41-5) . Amino (1391733-15-5) and iodo substituents (3D-YXC22968) enable divergent synthetic pathways, such as nucleophilic substitution or Suzuki-Miyaura coupling .
Salt Forms :
- Hydrochloride salts (e.g., 2031269-41-5) improve aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate (CAS Number: 1773507-41-7) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 317.36 g/mol
- Structure : The compound features a tert-butyl ester group and a fluorophenyl substituent that contribute to its lipophilicity and biological interactions.
The biological activity of tert-butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazino[1,5-a]pyrazine-5-carboxylate is hypothesized to involve:
- Non-Covalent Interactions : The fluorophenyl group may engage in π-π stacking interactions with aromatic residues in proteins.
- Hydrogen Bonding : The pyrazolo core can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazino[1,5-a]pyrazine-5-carboxylate exhibit significant antiproliferative effects against various human cancer cell lines. For instance:
- Study Findings : A related compound showed IC50 values in the nanomolar range against multiple tumor cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Example Compound | A549 (Lung) | 50 |
| Example Compound | HeLa (Cervical) | 75 |
Antimicrobial Activity
In vitro assays have demonstrated that pyrazole derivatives possess antimicrobial properties. While specific data on the compound's antimicrobial efficacy is limited, related studies indicate:
- Activity Against Pathogens : Compounds with similar structures have shown moderate activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
Case Study 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A series of pyrazole derivatives were evaluated for their ability to inhibit DHODH, an enzyme critical for pyrimidine biosynthesis. The study revealed that certain analogs exhibited potent inhibition compared to standard drugs such as brequinar .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR involving pyrazole derivatives highlighted the importance of substituent positions on biological activity. Modifications to the fluorophenyl group were found to enhance potency against specific targets .
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves deprotection of tert-butyl carbamate groups using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated sodium bicarbonate and recrystallization in DCM/hexane. For optimization, parameters such as reaction time (e.g., 2 hours for TFA treatment ), solvent ratios, and temperature should be systematically varied. Monitoring intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help identify bottlenecks. Yield improvements may arise from adjusting stoichiometry (e.g., TFA molar excess ) or using alternative crystallization solvents.
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker SMART X2S) with Mo/Kα radiation, followed by structure refinement using software like SHELXL. Key parameters include unit cell dimensions (e.g., triclinic system with space group P1 ), R factors (<0.07), and hydrogen bonding networks. Complementary techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight.
Q. What purification strategies effectively remove by-products in the synthesis of this compound?
- Methodological Answer : Recrystallization using solvent pairs like DCM/hexane (triple saturation ) is effective for removing polar impurities. For non-crystalline by-products, column chromatography with silica gel and eluents such as hexanes/ethyl acetate (1:1 + 0.25% triethylamine ) can resolve mixtures. Centrifugation or filtration post-crystallization ensures purity. Monitoring via HPLC or gas chromatography–mass spectrometry (GC-MS) identifies residual contaminants.
Advanced Research Questions
Q. How should researchers address contradictory data in reaction yields when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., 94% vs. 27% yields in similar reactions ) may stem from steric hindrance, solubility differences, or competing side reactions. Systematic analysis includes:
- Intermediate characterization : Isolate and analyze intermediates via NMR or infrared (IR) spectroscopy.
- Kinetic studies : Monitor reaction progress at varying temperatures to identify rate-limiting steps.
- Computational modeling : Use density functional theory (DFT) to predict reactivity of substituents (e.g., fluorophenyl vs. methoxypyrazine ).
Reproducibility checks under controlled conditions (humidity, inert atmosphere) are critical.
Q. What computational methods are recommended to predict the reactivity and stability of tert-butyl carbamate derivatives under varying conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Assess conformational stability of the pyrazolo-pyrazine core in solvents like DCM or water.
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent effect modeling : Use COSMO-RS to evaluate solubility parameters and crystallization tendencies.
These methods should be paired with experimental validation (e.g., thermal gravimetric analysis for stability ).
Q. How can researchers design experiments to elucidate the mechanism of TFA-mediated deprotection in pyrazolo-pyrazine derivatives?
- Methodological Answer :
- Isotopic labeling : Use deuterated TFA (CF₃COOD) to track proton transfer steps via NMR.
- Trapping intermediates : Quench reactions at timed intervals with sodium bicarbonate and identify intermediates via LC-MS.
- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to infer transition states.
Spectroscopic monitoring (e.g., in situ IR for carbonyl group changes ) provides real-time mechanistic insights.
Data Contradiction Analysis
Q. How can crystallographic data discrepancies (e.g., bond lengths, angles) be resolved for structurally complex heterocycles?
- Methodological Answer :
- Multi-temperature crystallography : Collect data at 100 K and 293 K to assess thermal motion effects.
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···F contacts ) to identify packing anomalies.
- Twinned crystal refinement : Use software like TWINABS to model overlapping reflections in low-symmetry space groups.
Cross-validation with spectroscopic data ensures structural accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
